2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
Description
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a methoxy group at position 2 and a difluoroacetic acid moiety at position 3. This compound combines the electron-withdrawing effects of fluorine atoms with the aromatic heterocyclic properties of the thiazole ring, making it of interest in pharmaceutical and agrochemical research. The difluoro group enhances metabolic stability and lipophilicity, while the methoxy substituent may influence hydrogen-bonding interactions .
Properties
Molecular Formula |
C6H5F2NO3S |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-9-3(2-13-5)6(7,8)4(10)11/h2H,1H3,(H,10,11) |
InChI Key |
AVHCRZQZWHPTEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using difluorocarbene precursors such as difluoromethyl phenyl sulfone.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group or fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-thiazol-4-yl acetic acid derivatives. Below is a systematic comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
*Inferred based on structural analogs.
Key Observations:
Substituent Effects: Fluorine vs. Methyl/Methoxy: The difluoro and methoxy groups in the target compound increase electronegativity and polarity compared to non-fluorinated analogs like 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid . This enhances resistance to oxidative metabolism, a trait valuable in drug design. Aromatic vs.
Physicochemical Properties: Solubility: The acetic acid moiety in all compounds confers water solubility, but fluorinated derivatives (e.g., target compound, ) exhibit reduced solubility compared to non-fluorinated analogs due to increased lipophilicity. Melting Points: Methyl-substituted thiazoles () show higher melting points (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) compared to fluorinated derivatives, likely due to stronger crystal packing in non-fluorinated systems .
Applications: Pharmaceuticals: highlights 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid as a cephalosporin intermediate, suggesting that the target compound’s methoxy and difluoro groups could optimize antibiotic activity or stability. Agrochemicals: Fluorinated thiazoles (e.g., ) are used in surfactants and pesticides due to their environmental persistence, though regulatory scrutiny is increasing .
Table 2: Functional and Application Comparison
Research Findings and Implications
- Synthetic Challenges : The difluoro and methoxy groups in the target compound likely require specialized fluorination reagents (e.g., bis(trimethylsilyl)acetamide, ) and protective strategies to avoid side reactions.
- Environmental Impact : Fluorinated thiazoles may persist in ecosystems, as seen with perfluoroalkyl surfactants (), necessitating lifecycle assessments .
- Structural Validation : Tools like SHELXL and hydrogen-bonding analysis () are critical for confirming the stereoelectronic effects of fluorine substitution.
Biological Activity
2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is a fluorinated thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : CHFN\OS
- Molecular Weight : 209.17 g/mol
- CAS Number : 1936358-73-4
The biological activity of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is primarily attributed to its structural components which facilitate interaction with biological targets. The presence of the thiazole ring is crucial for its activity against various cell lines. Studies indicate that the fluorine atoms enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy in biological systems.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A431 (human epidermoid) | 1.61 ± 1.92 | MDPI |
| U251 (human glioblastoma) | 1.98 ± 1.22 | MDPI |
| HT29 (colon cancer) | <30 | MDPI |
The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring and the presence of electron-donating groups significantly enhance cytotoxicity.
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound has shown effectiveness against drug-resistant bacterial strains, which is critical given the global rise in antimicrobial resistance.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects, although more research is needed to elucidate its mechanism in this context.
Case Studies
Case Study 1 : A study evaluated the effects of various thiazole derivatives on cancer cell lines and found that compounds similar to 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid exhibited promising results in reducing cell viability in A431 cells by over 60% at concentrations below 10 µg/mL.
Case Study 2 : Another investigation into the antimicrobial efficacy of fluorinated thiazoles revealed that 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Q & A
Q. What are the common synthetic routes for preparing 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid?
Synthesis typically involves fluorination and thiazole ring formation. Key steps include:
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the acetic acid backbone under anhydrous conditions (40–60°C, THF solvent) .
- Thiazole Ring Construction : Condensation of 2-aminothiol derivatives with α-keto esters or cyanothioacetamide, followed by cyclization. For methoxy group introduction, nucleophilic substitution (e.g., using methoxide) on a halogenated precursor is common .
- Optimization : Continuous flow reactors improve yield (up to 85%) and purity by maintaining precise temperature/pressure control .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Multinuclear NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration (e.g., ¹⁹F shifts at −110 to −120 ppm for CF₂ groups) .
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (carboxylic acid C=O) and 1500–1600 cm⁻¹ (thiazole C=N/C-S) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 250.05) .
- X-ray Crystallography : SHELXL refinement () resolves bond angles/lengths, critical for structural validation .
Q. How does the presence of fluorine atoms influence the compound’s reactivity?
Fluorine’s electronegativity:
- Acidity Enhancement : The α-proton of the acetic acid moiety becomes more acidic (pKa ~2.5), facilitating deprotonation in nucleophilic reactions .
- Metabolic Stability : CF₂ groups resist oxidative degradation, prolonging half-life in biological assays .
- Electronic Effects : Fluorine withdraws electron density, directing electrophilic substitutions to the thiazole ring’s 5-position .
Q. What are the primary applications of this compound in medicinal chemistry?
- Enzyme Inhibition : Acts as a bioisostere for carboxylate groups in protease inhibitors (e.g., thrombin) due to its electronegative profile .
- Prodrug Development : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances bioavailability .
- Antimicrobial Studies : Thiazole derivatives show activity against S. aureus (MIC 8–16 µg/mL) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing fluorinated thiazole derivatives?
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the methoxy group) .
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C/¹H-¹⁹F couplings to confirm connectivity .
- Crystallographic Validation : SHELX-refined X-ray structures () provide unambiguous bond-length comparisons (e.g., C-F = 1.34–1.38 Å) .
Q. What strategies optimize reaction yield in difluoroacetic acid derivatives prone to hydrolysis?
- Protection/Deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) during fluorination .
- Solvent Selection : Use anhydrous DMF or THF to minimize water exposure .
- Catalytic Additives : 4-DMAP accelerates DAST-mediated fluorination while reducing side reactions (yield improvement: 20–30%) .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like COX-2 (docking score ≤−8.5 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* level optimizations reveal fluorine’s electron-withdrawing effect on HOMO-LUMO gaps (~5.2 eV) .
- MD Simulations (GROMACS) : Assesses stability in lipid bilayers (RMSD <2.0 Å over 100 ns) for membrane permeability studies .
Q. How to resolve contradictions in biological assay results across different studies?
- Standardized Protocols : Use fixed concentrations (e.g., 10 µM) and controls (DMSO ≤0.1%) to reduce variability .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (KD ≤50 nM) and ITC (ΔG ≤−10 kcal/mol) .
- Meta-Analysis : Cross-reference data from PubChem () and crystallographic databases () to identify consensus targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
